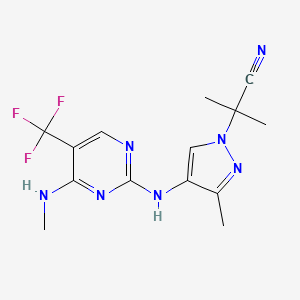
LMK-235
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
LMK-235は、ヒストン脱アセチル化酵素4およびヒストン脱アセチル化酵素5の強力かつ選択的な阻害剤です。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去する酵素であり、クロマチン凝縮と遺伝子発現抑制を引き起こします。 This compoundは、さまざまな癌タイプに関与するヒストン脱アセチル化酵素4およびヒストン脱アセチル化酵素5の活性を阻害する能力により、癌研究で大きな可能性を示しています .
科学的研究の応用
作用機序
LMK-235は、ヒストン脱アセチル化酵素4およびヒストン脱アセチル化酵素5の活性を阻害することで効果を発揮します。この阻害により、アセチル化ヒストンが蓄積され、クロマチン構造が緩和し、遺伝子発現が増加します。 この化合物は、癌幹細胞の分化に関与する細胞外シグナル調節キナーゼ1および2経路を妨害します . この作用機序により、this compoundは、癌研究および治療における貴重なツールとなっています。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
LMK-235 has a greater potency for HDAC4 and HDAC5, with IC50 values of 11.9 and 4.2 nM, respectively . It has less potency for other HDAC family members . The interaction between this compound and these enzymes leads to the inhibition of the enzymes’ activity, affecting the acetylation status of histones and other proteins, thereby influencing gene expression .
Cellular Effects
This compound has been shown to reduce cell viability in a dose- and time-dependent manner in various cell lines, including pancreatic neuroendocrine tumor cells and diffuse large B-cell lymphoma cells . It influences cell function by altering gene expression patterns, impacting cell signaling pathways, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDACs, leading to their inhibition . This inhibition results in an increase in the acetylation of histones and other proteins, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in diffuse large B-cell lymphoma cells, the cell apoptosis rate began to increase significantly after 24 hours of treatment with this compound, with the maximum effect achieved at 48 hours .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it has been shown to potentiate the antitumor effects of gemcitabine against pancreatic cancer xenografts in vivo .
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely to be involved in pathways related to histone modification and gene expression .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .
準備方法
LMK-235の合成には、いくつかのステップが含まれます一般的な合成経路には、3,5-ジメチル安息香酸と6-アミノヘキサン酸の反応、続いてヒドロキサム酸基の形成が含まれます .
化学反応の分析
LMK-235は、次のようないくつかのタイプの化学反応を受けます。
酸化: this compoundは特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: この化合物は、さまざまな還元誘導体を形成するために還元できます。
置換: This compoundは、官能基が他の基に置き換わる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が置換反応に使用されます. これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
LMK-235は、他のヒストン脱アセチル化酵素阻害剤と比較して、ヒストン脱アセチル化酵素4およびヒストン脱アセチル化酵素5に対する選択性において独特です。類似の化合物には、次のものがあります。
ボリノスタット: ヒストン脱アセチル化酵素4およびヒストン脱アセチル化酵素5に対する選択性が低い、パンヒストン脱アセチル化酵素阻害剤。
トリコスタチンA: より幅広い活性を有する別のパンヒストン脱アセチル化酵素阻害剤。
パノビノスタット: 複数のヒストン脱アセチル化酵素アイソフォームに対して活性を持つ強力なヒストン脱アセチル化酵素阻害剤. This compoundのヒストン脱アセチル化酵素4およびヒストン脱アセチル化酵素5に対する高い選択性は、これらの酵素の特定の役割をさまざまな生物学的プロセスや疾患で研究するのに特に役立ちます.
特性
IUPAC Name |
N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZCEONIWEUAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418033-25-6 |
Source


|
| Record name | N-((6 (hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)

![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)



